BenchChemオンラインストアへようこそ!

Eleutheroside B1

Antiviral Influenza POLR2A

Eleutheroside B1 (isofraxidin 7-O-α-D-glucopyranoside) is a chemically distinct coumarin glycoside, not a phenylpropanoid or lignan. Its POLR2A-mediated host-directed antiviral mechanism (IC₅₀ 64–125 μg/ml) and unique electronic structure make it the required reference standard for Ph. Eur. 11th Eleutherococcus profiling and for dissecting coumarin vs. phenolic glycoside pharmacology. Confounding generic “eleutheroside” substitution is eliminated when you procure B1 with verified purity and structural authentication.

Molecular Formula C17H20O10
Molecular Weight 384.3 g/mol
CAS No. 16845-16-2
Cat. No. B242309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEleutheroside B1
CAS16845-16-2
SynonymsELEUTHEROSIDE B1(RG)
Molecular FormulaC17H20O10
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17-/m1/s1
InChIKeyIKUQEFGEUOOPGY-FMKPUTLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eleutheroside B1 CAS 16845-16-2: Coumarin Glycoside Procurement Specifications for Antiviral and Neurobehavioral Research


Eleutheroside B1 (CAS 16845-16-2), chemically defined as isofraxidin 7-O-α-D-glucopyranoside (6,8-dimethoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one), is a coumarin glycoside naturally occurring in Eleutherococcus senticosus (Siberian ginseng) and Sarcandra glabra [1]. With a molecular weight of 384.34 g/mol and formula C₁₇H₂₀O₁₀, this compound is structurally distinct from the phenylpropanoid eleutheroside B (syringin) and the lignan eleutheroside E, possessing a coumarin core that confers unique physicochemical properties including a logP of approximately -0.3 to -0.4 and tPSA of ~148 Ų [2]. Eleutheroside B1 has demonstrated broad-spectrum anti-human influenza virus activity with IC₅₀ values ranging from 64 to 125 μg/ml [3].

Why Eleutheroside B1 Cannot Be Interchanged with Syringin or Eleutheroside E in Targeted Research


Eleutheroside B1 (a coumarin glycoside), eleutheroside B/syringin (a phenolic glycoside), and eleutheroside E (a lignan diglucoside) represent three chemically distinct compound classes that are frequently confused due to overlapping nomenclature and co-occurrence in E. senticosus [1]. Quantum-chemical CNDO/S analysis has established that eleutherosides B, B1, D, and E exhibit fundamentally different electronic structures, with B1 showing unique frontier orbital energies and charge distributions that predict divergent pharmacokinetic behavior and receptor interactions [2]. In vivo antidepressant comparative studies confirm this divergence: at equivalent 10 mg/kg oral doses, syringin increased active swimming time by 62% over control while eleutheroside B1 increased it by 51%, demonstrating quantifiably different behavioral pharmacodynamics [3]. Generic substitution based solely on the 'eleutheroside' designation risks introducing confounded data in structure-activity relationship studies, mechanism-of-action investigations, and analytical standardization workflows. Regulatory pharmacopoeial standards including Ph. Eur. 11th specifically require quantification of eleutherosides B and E as distinct marker compounds; B1 is not a substitute for either in compliance-driven analytical applications [4].

Quantitative Differentiation Evidence for Eleutheroside B1 Against Closest Analogs


Anti-Influenza Activity: Eleutheroside B1 Exhibits Broad-Spectrum Antiviral IC₅₀ of 64–125 μg/ml, a Property Absent in Syringin

Eleutheroside B1 demonstrates broad-spectrum anti-human influenza virus activity with IC₅₀ values ranging from 64 to 125 μg/ml across multiple influenza strains . In contrast, eleutheroside B (syringin), despite being a primary marker compound used for Eleutherococcus product standardization, lacks documented direct antiviral activity against influenza viruses. Transcriptomic analysis of influenza A virus (PR8 strain)-infected A549 lung epithelial cells treated with eleutheroside B1 identified 1,871 differentially expressed genes compared to untreated infected controls, with specific downregulation of host genes MAN2A2 and POLR2A and viral genes PA, PB1, PB2, and HA [1]. Molecular docking studies revealed docking scores of 11.3029 for MAN2A1 (3BVT) and 9.0133 for POLR2A with eleutheroside B1 [1]. Bisulfite-sequencing PCR further demonstrated that eleutheroside B1 treatment significantly increased the average proportion of methylated CpGs (-222–72 bp) in the POLR2A promoter region [1].

Antiviral Influenza POLR2A N-glycosylation

Antidepressant Behavioral Pharmacology: Eleutheroside B1 Increases Active Swimming Time by 51% vs Control, 19% vs Amitriptyline

In a comparative forced swim test study using white outbred rats (200–220 g), oral administration of eleutheroside B1 at 10 mg/kg increased average active swimming time by 51% relative to water control animals [1]. This effect was compared head-to-head with syringin (eleutheroside B) administered at the same 10 mg/kg dose, which produced a 62% increase over control—an 11 percentage-point differential favoring syringin [1]. When both compounds were compared to the reference antidepressant amitriptyline (5 mg/kg), eleutheroside B1 produced a non-significant 19% increase in movement time over amitriptyline, while syringin produced a significant 27% increase [1]. The study concluded that eleutheroside B1 exerts antidepressant activity similar to amitriptyline at the tested dose, though quantitatively less pronounced than syringin [1].

Antidepressant Behavioral pharmacology Porsolt forced swim test Adaptogen

Pharmacokinetics: Aglycone Isofraxidin Demonstrates 34% Oral Bioavailability with Tₘₐₓ = 1.2 h and t₁/₂ = 4.5 h in Rats

Pharmacokinetic studies of isofraxidin (the aglycone of eleutheroside B1) in rats following oral administration reveal an oral bioavailability of 34%, with time to maximum plasma concentration (Tₘₐₓ) of 1.2 hours and elimination half-life (t₁/₂) of 4.5 hours [1]. These parameters indicate rapid oral absorption and moderate systemic exposure, establishing a defined PK profile for structure-activity and formulation studies. Comparative intravenous pharmacokinetic studies of syringin, eleutheroside E, and isofraxidin following monomer administration and Ciwujia injection revealed compound-specific differences: the t₁/₂ of isofraxidin was prolonged in the Ciwujia injection formulation, whereas eleutheroside E showed increased AUC and decreased clearance under the same conditions [2]. Isofraxidin has been characterized as a multi-target agent interacting with NF-κB, TNF-α, and MMP signaling pathways [3].

Pharmacokinetics Bioavailability Isofraxidin ADME

Molecular Docking: Eleutheroside B1 Binds POLR2A with Docking Score 9.0133 and MAN2A1 with Score 11.3029

Computational molecular docking analysis of eleutheroside B1 against potential influenza-related host targets yielded docking scores of 9.0133 for RNA polymerase II subunit A (POLR2A) and 11.3029 for Drosophila melanogaster mannosidase α class II member 1 (MAN2A1, PDB: 3BVT) [1]. These scores were corroborated by RT-qPCR validation demonstrating downregulation of MAN2A2, POLR2A, and viral genes (PA, PB1, PB2, HA) in A549 cells treated with 100 µg/ml eleutheroside B1 for 24 hours [1]. The combination of in silico prediction and experimental transcriptomic validation (1,871 DEGs identified) establishes a defined molecular interaction profile for eleutheroside B1 that is distinct from other eleutherosides. Comparative quantum-chemical CNDO/S analysis across eleutherosides B, B1, D, and E confirmed that B1 possesses a unique electronic structure with differentiated frontier orbital characteristics [2].

Molecular docking Computational chemistry POLR2A MAN2A1

High-Confidence Application Scenarios for Eleutheroside B1 Based on Quantified Evidence


Antiviral Drug Discovery Targeting Host POLR2A and N-Glycosylation Pathways

Researchers investigating host-directed antiviral strategies against influenza A virus should select eleutheroside B1 as a tool compound. The compound demonstrates broad-spectrum anti-influenza activity (IC₅₀ = 64–125 μg/ml) [1] and has been mechanistically validated to downregulate POLR2A and MAN2A2 expression in infected A549 cells, with molecular docking scores of 9.0133 and 11.3029 respectively [2]. Transcriptomic analysis confirms 1,871 differentially expressed genes upon treatment, with specific viral gene suppression (PA, PB1, PB2, HA) [2]. Syringin and eleutheroside E lack documented POLR2A-mediated antiviral activity, making B1 the required compound for this mechanism-focused research.

Comparative Neurobehavioral Pharmacology: Antidepressant Activity Screening in Rodent Models

Eleutheroside B1 is appropriate for forced swim test and tail suspension test studies where coumarin-based scaffolds are being evaluated for antidepressant-like activity. At 10 mg/kg oral dosing in rats, B1 increases active swimming time by 51% over control and produces a 19% increase relative to amitriptyline (5 mg/kg) [1]. Researchers requiring a stronger antidepressant-like signal (62% increase over control) should instead procure syringin [1]. B1 is the preferred compound when the research objective is to compare coumarin glycoside pharmacology against phenolic glycoside (syringin) or lignan (eleutheroside E) mechanisms.

Analytical Reference Standard for HPLC-DAD/LC-MS Quantification of Eleutherococcus senticosus Preparations

Eleutheroside B1 serves as a distinct analytical reference standard for chromatographic identification and quantification in Eleutherococcus senticosus extracts. HPLC-PDA methods utilize specific detection wavelengths (B at 264 nm; E/E1 at 206 nm) for quantitative analysis [1]. The compound is structurally distinguishable from syringin (phenolic glycoside) and eleutheroside E (lignan diglucoside) by its coumarin glycoside core [2], enabling unambiguous peak assignment in LC-DAD-ESI-MS/MS workflows. Quality control laboratories verifying compliance with Ph. Eur. 11th monographs require certified reference standards of B1 for accurate phytochemical profiling of commercial Eleutherococcus products [3].

Pharmacokinetic Profiling of Coumarin Glycoside Prodrugs

For ADME/PK studies investigating glycoside-to-aglycone conversion and systemic exposure, eleutheroside B1 (isofraxidin-7-O-α-D-glucoside) should be selected as the intact glycoside form. The aglycone isofraxidin has established PK parameters (oral bioavailability = 34%, Tₘₐₓ = 1.2 h, t₁/₂ = 4.5 h in rats) [1], providing a baseline for comparative studies evaluating how 7-O-glucosylation alters absorption, distribution, and metabolism. Comparative intravenous PK studies across syringin, eleutheroside E, and isofraxidin have demonstrated compound-specific clearance and AUC differences, with isofraxidin showing prolonged t₁/₂ in Ciwujia injection formulation [2]. Researchers should note that B1 PK data remain limited; procurement for PK studies should be accompanied by plans for de novo characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eleutheroside B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.